Organic Phase Solubility: Enabling Non-Aqueous Phosphorylation vs. Sodium Pyrophosphate
Bis(tetrabutylammonium) dihydrogen pyrophosphate exhibits high solubility in organic solvents (e.g., dichloromethane, acetonitrile, DMF), a property conferred by its lipophilic tetrabutylammonium cations [1]. In contrast, sodium pyrophosphate is freely soluble in water but insoluble in organic solvents such as ethanol . This solubility profile enables homogeneous, non-aqueous phosphorylation reactions and phase-transfer catalysis, which are unattainable with inorganic pyrophosphate salts .
| Evidence Dimension | Solubility Profile |
|---|---|
| Target Compound Data | Soluble in organic solvents (e.g., CH₂Cl₂, CH₃CN, DMF) |
| Comparator Or Baseline | Sodium pyrophosphate (Na₂H₂P₂O₇): Soluble in water, insoluble in ethanol |
| Quantified Difference | Qualitative: Organic-soluble vs. water-soluble only |
| Conditions | Vendor-reported solubility characteristics |
Why This Matters
Organic solubility is a prerequisite for non-aqueous phosphorylation and phase-transfer catalysis applications; substituting with water-soluble sodium pyrophosphate would result in phase separation and reaction failure.
- [1] Kuujia. Bis(tetrabutylammonium) Dihydrogen Pyrophosphate - CAS 857447-79-1. View Source
